Jaune direct 27

Vue d'ensemble

Description

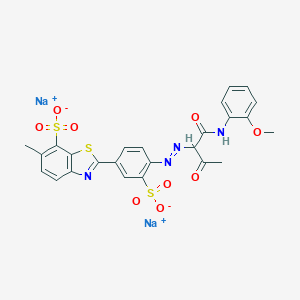

C.I. Direct Yellow 27, disodium salt, is an organic dye belonging to the azo dye family. It is widely used in the textile industry for dyeing cotton, wool, and silk. The compound is known for its bright yellow color and is also utilized in the food industry to color products such as cheese, butter, and margarine. Its chemical formula is C25H20N4Na2O9S3, and it has a molecular weight of 662.62 g/mol .

Applications De Recherche Scientifique

C.I. Direct Yellow 27, disodium salt, has a wide range of scientific research applications:

Chemistry: It is used as a dye in various chemical processes and as a tracer in analytical chemistry.

Biology: The compound is employed in biological experiments to stain and visualize cell structures, track biomolecules, and evaluate cell functions.

Medicine: It is used in histology and hematology to stain tissues and blood samples for microscopic examination.

Industry: Beyond textiles, it is used in the production of functional textiles, food pigments, and dye-sensitized solar cells.

Mécanisme D'action

Target of Action

Direct Yellow 27, also known as C.I. Direct Yellow 27, disodium salt, is primarily targeted at cellulose fibers . The large molecules of this acid dye bind directly to these fibers .

Mode of Action

The interaction of Direct Yellow 27 with its targets involves the binding of the dye’s large molecules to cellulose fibers . This binding is facilitated by the dye’s good solubility in water and some organic solvents . The dye’s solubility is higher under acidic conditions, which makes it easier for Direct Yellow 27 to dissolve when dyeing cellulose .

Biochemical Pathways

As a dye, it is known to play a significant role in biological experiments, helping researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Result of Action

The primary result of Direct Yellow 27’s action is the imparting of a bright yellow color to the target material . This dye has good light fastness, meaning it retains its color well when exposed to light . It is also resistant to water and washing, making it suitable for use in industries such as textiles, leather, and paper .

Action Environment

The action, efficacy, and stability of Direct Yellow 27 can be influenced by various environmental factors. For instance, the dye’s solubility decreases significantly under alkaline conditions, which can affect its ability to dye cellulose . Additionally, the dye is sensitive to hard water and changes color when it encounters copper or iron ions . It should be stored in a sealed container, away from sources of ignition and oxidizing agents .

Analyse Biochimique

Biochemical Properties

Direct Yellow 27 is an acid dye with large molecules that bind to cellulose fibers directly . It is a mono azo dye with good light fastness

Cellular Effects

It has been used to remove Direct Yellow 27 dye from synthetic wastewater through an ionic flocculation process . The effect of contact time, temperature, and surfactant concentration on dye removal efficiency was evaluated .

Molecular Mechanism

It is known that Direct Yellow 27 is a heterocyclic azo dye that can be degraded by Methylene Blue Immobilized Resin Dowex 11 (MBIR Dowex-11) under certain operating parameters .

Temporal Effects in Laboratory Settings

In laboratory settings, the fluorescence analyses of Direct Yellow 27 have been carried out in various polar protic and polar aprotic solvents at room temperature . The excited-state lifetime measurement of the molecule in different solvents determined that Direct Yellow 27 possessed a lifetime of 12.18 ns in DMSO and 6.8 ns in the water at a concentration of 100 µM .

Metabolic Pathways

It is known that Direct Yellow 27 is a synthetic dye, and its degradation has been studied

Transport and Distribution

It is known that Direct Yellow 27 is a synthetic dye used in various industries

Subcellular Localization

It is known that Direct Yellow 27 is a synthetic dye used in various industries

Méthodes De Préparation

The synthesis of C.I. Direct Yellow 27, disodium salt, involves several steps:

Reaction of Benzylamine with Ammonium Sulfate: Benzylamine reacts with ammonium sulfate under acidic conditions to form benzaldehyde amine.

Oxidation and Diazotization: Benzaldehyde amine undergoes oxidation and treatment with sodium sulfate, followed by diazotization to form pyrazole azo benzaldehyde.

Acylation Reaction: Pyrazole azo benzaldehyde is then subjected to acylation to yield C.I.

Industrial production methods often involve optimizing reaction conditions to improve yield and efficiency. This includes controlling temperature, pH, and reaction time to ensure the highest quality product.

Analyse Des Réactions Chimiques

C.I. Direct Yellow 27, disodium salt, undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can be reduced using reducing agents, resulting in the cleavage of the azo bond and formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

C.I. Direct Yellow 27, disodium salt, can be compared with other azo dyes such as:

C.I. Direct Yellow 8: Similar in structure but differs in the presence of additional functional groups, leading to variations in color fastness and solubility.

C.I. Direct Yellow 50: Another azo dye with different substituents, affecting its dyeing properties and applications.

The uniqueness of C.I. Direct Yellow 27 lies in its specific combination of functional groups, which provide excellent solubility, bright coloration, and stability under various conditions.

Activité Biologique

Direct Yellow 27 (DY-27) is a synthetic azo dye widely used in various industries, including textiles and biological research. Its biological activity has garnered attention due to its potential toxicity and interactions with biological macromolecules. This article explores the biological activity of Direct Yellow 27, focusing on its interactions with proteins, degradation processes, and implications for environmental and health safety.

Interaction with Biological Macromolecules

The interaction between Direct Yellow 27 and bovine serum albumin (BSA) has been extensively studied using multi-spectroscopic techniques. Key findings include:

- Fluorescence Quenching : DY-27 exhibits a significant quenching effect on BSA fluorescence, indicating the formation of a BSA-DY-27 complex. The binding constant was determined to be , suggesting a strong interaction between the dye and the protein .

- Quenching Mechanism : The quenching mechanism followed a static quenching process with a quenching constant of . This indicates that the dye binds to BSA without displacing it from solution .

- Conformational Changes : Circular dichroism (CD) spectroscopy revealed alterations in the secondary structure of BSA upon interaction with DY-27, suggesting that the dye can induce conformational changes in proteins .

Toxicological Implications

The potential toxicity of Direct Yellow 27 has raised concerns regarding its use:

- Mutagenicity : Some studies suggest that azo dyes, including DY-27, may possess mutagenic properties, which could be associated with an increased risk of bladder cancer due to their ability to form reactive metabolites .

- Respiratory Effects : Inhalation of fine particles from DY-27 can lead to respiratory issues, emphasizing the need for proper handling and safety measures in industrial applications .

Photocatalytic Degradation

The environmental impact of Direct Yellow 27 is significant due to its persistence in wastewater. Recent studies have focused on its degradation using photocatalysis:

- Degradation Efficiency : Research demonstrated that Direct Yellow 27 could be effectively degraded using N-Doped TiO2 under UV light and solar irradiation. The degradation efficiency was found to be higher under solar conditions, achieving up to degradation when using the catalyst compared to without it .

- Optimal Conditions : The optimal conditions for degradation were identified, including specific light wavelengths and catalyst concentrations, highlighting the importance of these factors in wastewater treatment strategies .

Case Studies

Several case studies illustrate the biological activity and environmental implications of Direct Yellow 27:

-

BSA Interaction Study :

- Objective : To investigate the binding characteristics of DY-27 with BSA.

- Methodology : Spectroscopic techniques including fluorescence and CD spectroscopy.

- Findings : Strong binding affinity and conformational changes in BSA were observed, indicating potential impacts on protein function.

-

Photocatalytic Degradation Study :

- Objective : To evaluate the effectiveness of N-Doped TiO2 in degrading DY-27.

- Methodology : UV-visible spectrophotometry and ion chromatography were used to measure degradation rates.

- Findings : Solar irradiation proved more effective than UV light alone, demonstrating a viable method for treating dye-contaminated wastewater.

Summary Table

| Parameter | Value/Description |

|---|---|

| Binding Constant (BSA-DY-27) | |

| Quenching Constant | |

| Degradation Efficiency (with catalyst) | under solar irradiation |

| Toxicological Concerns | Potential mutagenicity; respiratory effects from inhalation |

Propriétés

IUPAC Name |

disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDNGJFRVWQASY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4Na2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889585 | |

| Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10190-68-8 | |

| Record name | C.I. 13950 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Benzothiazolesulfonic acid, 2-[4-[2-[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]diazenyl]-3-sulfophenyl]-6-methyl-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2-[4-[[1-[[(2-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-sulphonatophenyl]-6-methylbenzothiazole-7-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT YELLOW 27 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N71N0J89ZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.